Cas no 1874740-64-3 (methyl 4-(2-methoxyethyl)aminobenzoate)

methyl 4-(2-methoxyethyl)aminobenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[(2-methoxyethyl)amino]-, methyl ester
- EN300-9954644
- SCHEMBL5008297
- 1874740-64-3
- methyl 4-[(2-methoxyethyl)amino]benzoate
- methyl 4-(2-methoxyethyl)aminobenzoate
-
- インチ: 1S/C11H15NO3/c1-14-8-7-12-10-5-3-9(4-6-10)11(13)15-2/h3-6,12H,7-8H2,1-2H3
- InChIKey: HSNJNZQWYUOVDH-UHFFFAOYSA-N
- ほほえんだ: O(C)CCNC1C=CC(C(=O)OC)=CC=1
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.123±0.06 g/cm3(Predicted)
- ふってん: 339.6±27.0 °C(Predicted)
- 酸性度係数(pKa): 1.93±0.50(Predicted)
methyl 4-(2-methoxyethyl)aminobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9954644-0.1g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
Enamine | EN300-9954644-0.25g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
Enamine | EN300-9954644-2.5g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
Enamine | EN300-9954644-0.5g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
Enamine | EN300-9954644-1g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 1g |
$499.0 | 2023-09-01 | ||
Enamine | EN300-9954644-5.0g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 | |
Enamine | EN300-9954644-1.0g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
Enamine | EN300-9954644-5g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 5g |
$1448.0 | 2023-09-01 | ||
Enamine | EN300-9954644-10g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 10g |
$2146.0 | 2023-09-01 | ||
Enamine | EN300-9954644-10.0g |
methyl 4-[(2-methoxyethyl)amino]benzoate |
1874740-64-3 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 |
methyl 4-(2-methoxyethyl)aminobenzoate 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
methyl 4-(2-methoxyethyl)aminobenzoateに関する追加情報
Methyl 4-(2-methoxyethyl)aminobenzoate (CAS No. 1874740-64-3): A Comprehensive Overview
Methyl 4-(2-methoxyethyl)aminobenzoate, identified by its Chemical Abstracts Service (CAS) number 1874740-64-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzoate core substituted with an N-substituent chain, has garnered attention due to its potential applications in drug development and material science. The structural uniqueness of methyl 4-(2-methoxyethyl)aminobenzoate lies in its combination of a hydrophobic aromatic ring and a polar alkoxyamine side chain, which makes it a versatile intermediate in synthetic chemistry.
The benzoate moiety is well-known for its role in various pharmacological applications, where it often serves as a pharmacophore or a key structural component in drug molecules. The presence of the amino group at the para position relative to the ester functionality introduces additional reactivity, making this compound a valuable building block for further chemical modifications. The N-substituent, specifically the 2-methoxyethyl group, enhances the solubility and bioavailability of derivatives, which is crucial for pharmaceutical formulations.
In recent years, the synthesis and application of substituted benzoates have seen significant advancements, particularly in the development of novel therapeutic agents. Research has highlighted the importance of such compounds in addressing various diseases, including neurological disorders and inflammatory conditions. The structural features of methyl 4-(2-methoxyethyl)aminobenzoate make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are critical in treating cancers and other metabolic diseases. The alkoxyamine side chain can be further functionalized to introduce additional pharmacological properties, such as targeted delivery systems or enhanced binding affinity to biological targets.
The chemical reactivity of methyl 4-(2-methoxyethyl)aminobenzoate allows for diverse synthetic pathways, including nucleophilic substitution reactions, ester hydrolysis, and coupling reactions with other heterocyclic compounds. These reactions are fundamental in constructing more intricate molecular architectures that mimic natural products or designed drugs. The benzoate group's stability under various reaction conditions makes it an ideal scaffold for such transformations.
Recent studies have also focused on the computational modeling of this compound to predict its behavior in biological systems. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how methyl 4-(2-methoxyethyl)aminobenzoate interacts with enzymes and receptors. These studies are crucial for rational drug design, as they help identify key interactions that can be optimized to improve drug efficacy and reduce side effects.
The pharmaceutical industry has shown particular interest in derivatives of benzoic acid due to their broad spectrum of biological activities. For example, some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating immune responses. The structural flexibility of methyl 4-(2-methoxyethyl)aminobenzoate allows chemists to fine-tune these properties by introducing additional functional groups or altering the length and composition of the side chains.
In conclusion, methyl 4-(2-methoxyethyl)aminobenzoate (CAS No. 1874740-64-3) represents a promising compound in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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